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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to ATPgammaS Tetralithium Salt: Structure, Properties, and Advanced Applications

Executive Summary Adenosine 5'-[γ-thio]triphosphate (ATPγS) is a paramount tool in biochemical and pharmacological research, serving as a versatile analog of Adenosine Triphosphate (ATP). By substituting a non-bridging o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adenosine 5'-[γ-thio]triphosphate (ATPγS) is a paramount tool in biochemical and pharmacological research, serving as a versatile analog of Adenosine Triphosphate (ATP). By substituting a non-bridging oxygen atom with sulfur in the terminal phosphate group, ATPγS exhibits significantly reduced rates of hydrolysis by many enzymes, yet remains a competent substrate for numerous kinases. This unique characteristic enables the formation of thiophosphorylated products that are resistant to phosphatases, providing a stable molecular signature for enzymatic activity. This guide offers an in-depth exploration of the chemical structure and properties of ATPγS tetralithium salt, elucidates its core mechanisms of action, and provides detailed, field-proven protocols for its application in kinase activity assays and the study of G-protein-coupled receptor (GPCR) signaling. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent for mechanistic insights and assay development.

Introduction: The Strategic Importance of a Slowly Hydrolyzable ATP Analog

In the study of energy-dependent cellular processes, the ability to dissect the roles of ATP binding versus ATP hydrolysis is critical. While "non-hydrolyzable" analogs like AMP-PNP are invaluable for trapping enzymes in an ATP-bound state, they cannot serve as substrates for phosphoryl transfer reactions. ATPγS uniquely bridges this gap. It is more accurately described as a slowly hydrolyzable analog, which is a critical distinction. For many ATPases, the rate of hydrolysis is significantly retarded, allowing for the study of binding-dependent phenomena.[1] However, for protein kinases, ATPγS is an efficient substrate, enabling the transfer of a thiophosphate group (PO₃S) to a protein or peptide substrate.[2][3]

The resulting thiophosphoester bond is highly resistant to the action of most protein phosphatases. This stability is the cornerstone of its utility, effectively "trapping" the phosphorylation event and allowing for its accumulation and detection. This guide will delve into the practical applications of this principle, providing both the theoretical grounding and methodological detail required for successful experimentation.

Chemical Structure and Physicochemical Properties

The key structural difference between ATP and ATPγS lies in the γ-phosphate group, where a sulfur atom replaces one of the non-bridging oxygen atoms. This substitution alters the electronic properties and bond angles of the terminal phosphate, rendering it a poorer substrate for nucleophilic attack by water (hydrolysis) while still allowing it to be recognized by the active sites of many enzymes.[4]

The tetralithium salt form is commonly supplied to enhance stability and solubility in aqueous solutions.[5]

G cluster_ATP Adenosine Triphosphate (ATP) cluster_ATPgammaS ATPgammaS atp_structure atp_structure atpgs_structure atpgs_structure

Caption: Comparative structures of ATP and ATPgammaS, highlighting the substitution of a γ-phosphate oxygen with sulfur.

Table 1: Physicochemical Properties of ATPγS Tetralithium Salt

PropertyValueSource(s)
Synonyms Adenosine 5'-(3-thiotriphosphate), ATP-γ-S[5][6][7]
Molecular Formula C₁₀H₁₂Li₄N₅O₁₂P₃S[8][9][10]
Molecular Weight 546.98 g/mol [8][9][11]
Appearance White to off-white solid[6][8][11]
Purity ≥85-90% (by HPLC)[5][11][12]
Solubility Soluble in water up to 50 mM[11][12]
Storage Store solid at -20°C[9][11][12]

Mechanism of Action: The Thiophosphate Advantage

The utility of ATPγS is rooted in two key mechanistic features: its competence as a kinase substrate and the stability of the resulting product.

  • Enzymatic Thiophosphorylation: Kinases catalyze the transfer of the terminal thiophosphate group from ATPγS to a serine, threonine, or tyrosine residue on a substrate protein. This reaction proceeds similarly to a standard phosphorylation reaction.[3]

  • Resistance to Phosphatases: The thiophosphorylated protein is a poor substrate for most protein phosphatases. The sulfur atom's larger atomic radius and different electronegativity compared to oxygen alter the geometry and charge distribution of the phosphate group, reducing its affinity for the phosphatase active site and rendering the thio-ester bond resistant to cleavage.[2] This effectively preserves the signal for downstream detection.

It is crucial to recognize that ATPγS is not inert. Some enzymes, such as the eukaryotic translation initiation factor eIF4A, can hydrolyze ATPγS at rates comparable to ATP, a finding that underscores the importance of empirical validation when assuming it to be "non-hydrolyzable".[13][14][15]

Table 2: Comparative Enzyme Kinetics of eIF4A with ATP vs. ATPγS (Data from Peck & Herschlag, 2003)

SubstrateK_M (μM)k_cat (min⁻¹)
ATP·Mg 58 ± 110.97 ± 0.06
ATPγS·Mg 66 ± 91.0 ± 0.1
Source: Peck, M. L., & Herschlag, D. (2003). RNA, 9(10), 1180–1187.[13][14][15]

This table demonstrates that for certain enzymes, the kinetic parameters for ATP and ATPγS are nearly identical, challenging the universal assumption of slow hydrolysis and highlighting its utility as a mechanistic probe.[13][15]

Core Applications in Research & Development

Probing Kinase Activity and Substrate Discovery

One of the most powerful applications of ATPγS is in the development of non-radioactive kinase assays, which are essential for high-throughput screening in drug discovery.[3] The thiophosphate group acts as a unique chemical handle that can be specifically targeted for detection.

Caption: A generalized workflow for a thiophosphorylation-based kinase assay.

Protocol: Non-Radioactive, Homogeneous Kinase Assay

This protocol is based on the principle of thiophosphorylation followed by selective biotinylation of the introduced thiol group, enabling detection via fluorescence polarization (FP) or other streptavidin-based methods.[3]

A. Reagents and Buffers:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Causality: The buffer composition is optimized for kinase activity; Mg²⁺ is a critical cofactor for ATP binding, and EGTA chelates interfering divalent cations.

  • Enzyme: Purified protein kinase of interest.

  • Substrate: Fluorescently labeled peptide substrate (e.g., with FITC or TAMRA).

  • ATPγS Tetralithium Salt: 10 mM stock in kinase buffer (prepare fresh).

  • Biotinylation Reagent: 5 mM Iodoacetyl-LC-Biotin in DMSO. Causality: The iodoacetyl group is specifically reactive with the nucleophilic sulfur of the thiophosphate, ensuring covalent attachment of the biotin tag.[3]

  • Quench/Detection Reagent: Kinase buffer containing 5 mM DTT and a suitable concentration of Streptavidin (e.g., for FP, titrate to determine optimal concentration). Causality: DTT quenches the unreacted iodoacetyl-biotin. Streptavidin binds to the biotinylated substrate, causing a detectable change in its molecular weight and tumbling rate, which is measured by FP.[3]

B. Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer containing the fluorescent peptide substrate (e.g., at 2x final concentration).

  • Add Inhibitors (if screening): Add 1 µL of test compound or DMSO vehicle control.

  • Initiate Reaction: Add 5 µL of kinase buffer containing the kinase and ATPγS (both at 2x final concentration). The final concentrations must be optimized, but typical starting points are 1-10 nM kinase, 100 nM substrate, and 10-100 µM ATPγS.

  • Incubation: Incubate at room temperature for 60-120 minutes. Protect from light.

  • Derivatization: Add 5 µL of the Biotinylation Reagent. Incubate for 30 minutes at room temperature.

  • Quench and Detect: Add 5 µL of the Quench/Detection Reagent. Incubate for 15-30 minutes to allow for binding to equilibrate.

  • Read Plate: Measure fluorescence polarization on a suitable plate reader. An increase in polarization indicates substrate thiophosphorylation.

Self-Validation: The protocol's trustworthiness is ensured by including critical controls:

  • No Kinase Control: Establishes the baseline FP signal.

  • No ATPγS Control: Confirms the reaction is dependent on the thiophosphate donor.

  • Positive Control: A known potent inhibitor to define the dynamic range of the assay.

Elucidating G-Protein-Coupled Receptor (GPCR) Signaling

ATPγS is a potent agonist for various P2 purinergic receptors (P2Y and P2X subtypes), which are a class of GPCRs involved in a vast array of physiological processes.[6][7][11][12] Because it is hydrolyzed more slowly than ATP, ATPγS can induce a more sustained activation of these receptors, making it an excellent tool for studying downstream signaling cascades.[6] For instance, activation of the Gq-coupled P2Y₁₁ receptor leads to the activation of Phospholipase C (PLC).[6][8]

GPCR_Pathway ATPgammaS ATPγS P2Y_Receptor P2Y Receptor (GPCR) ATPgammaS->P2Y_Receptor Binds & Activates G_Protein Heterotrimeric G-Protein (Gq) P2Y_Receptor->G_Protein Activates G_alpha Gαq-GTP G_Protein->G_alpha GDP→GTP Exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates PLC Phospholipase C (PLC) G_alpha->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Downstream Downstream Signaling PKC->Downstream

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Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Background Signal in ATPγS-Based Kinase Assays

Welcome to the Application Scientist Support Center. The analog-sensitive (AS) kinase method is a highly robust chemical genetic approach for mapping direct kinase substrates in complex lysates[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The analog-sensitive (AS) kinase method is a highly robust chemical genetic approach for mapping direct kinase substrates in complex lysates[1]. By engineering a "gatekeeper" mutation into your kinase of interest, the enzyme can uniquely accept sterically bulky N6-substituted ATPγS analogs[2]. The kinase transfers a thiophosphate group to its substrates, which is then alkylated by p-nitrobenzyl mesylate (PNBM) to form a stable thiophosphate ester epitope for immunodetection[3].

Despite its elegance, researchers frequently encounter high background signals (non-specific banding or heavy smears) that obscure true substrates. This guide breaks down the mechanistic causality of these artifacts and provides self-validating protocols to achieve a pristine signal-to-noise ratio.

Core Assay Workflow

Workflow A 1. Kinase Reaction (AS-Kinase + N6-ATPγS) B 2. Quenching (Add 20 mM EDTA) A->B C 3. Alkylation (2.5 mM PNBM) B->C D 4. Detection (Anti-thiophosphate Ab) C->D

ATPγS-based analog-sensitive kinase assay workflow from labeling to detection.

Frequently Asked Questions (Troubleshooting)

Q1: I am seeing strong bands in my "minus AS-kinase" control lane. What is causing this? Causality & Solution: This indicates that endogenous wild-type (WT) kinases in your lysate are utilizing the N6-substituted ATPγS analog. While WT kinases generally reject bulky analogs due to steric hindrance at their gatekeeper residue, excessively high concentrations of the analog or the use of a less sterically hindered variant (like N6-methyl-ATPγS) can force off-target thiophosphorylation[4].

  • Action: First, titrate your N6-substituted ATPγS down to the minimum required concentration (typically 100–500 µM). Second, screen bulkier analogs. Switching to a more sterically demanding analog, such as N6-phenethyl-ATPγS or N6-cyclopentyl-ATPγS, often restores strict orthogonality[5].

Q2: My Western blot shows a heavy background smear across all lanes, even in the "minus ATPγS" control, after PNBM addition. Why? Causality & Solution: PNBM is an electrophilic alkylating agent designed to react with the nucleophilic sulfur of the thiophosphate group. However, cell lysates contain abundant free cysteine thiols that also react with PNBM, forming cysteine thioethers[6]. If your primary antibody cross-reacts with these thioethers, you will observe massive background.

  • Action: Antibody selection is critical. Ensure you are using a specifically validated6 (e.g., Abcam ab92570 or ab239919)[6][7]. Early polyclonal Chicken IgY antibodies were shown to cross-react heavily with PNBM-alkylated cysteines, whereas the rabbit monoclonal clone specifically discriminates the thiophosphate ester from cysteine thioethers[6][8].

Q3: How do I properly quench the kinase reaction before alkylation to prevent background? Causality & Solution: If the kinase reaction is not completely halted, kinases may continue to non-specifically incorporate trace ATPγS during the extended alkylation step. Furthermore, PNBM alkylation requires the strict absence of competing nucleophiles.

  • Action: Quench the reaction strictly with EDTA (final concentration 20 mM) to chelate the Mg²⁺/Mn²⁺ ions required for kinase catalytic activity[3]. Do not use DTT or β -mercaptoethanol to quench the reaction. These reagents contain free thiols that will rapidly consume the PNBM, preventing the alkylation of your actual thiophosphorylated substrates and ruining the assay.

Diagnostic Logic Tree

DiagnosticTree Start High Background Signal Observed Q1 Signal in 'Minus AS-Kinase' Control? Start->Q1 Yes1 Endogenous Kinase Activity Action: Use bulkier N6-analog Q1->Yes1 Yes No1 Signal in 'Minus ATPγS' Control? Q1->No1 No Yes2 Cysteine Alkylation / Ab Cross-reactivity Action: Use Rabbit mAb & optimize PNBM No1->Yes2 Yes No2 Incomplete Quenching Action: Ensure 20 mM EDTA used No1->No2 No

Diagnostic logic tree for troubleshooting background signal in ATPγS kinase assays.

Self-Validating Experimental Protocol: Optimized ATPγS Labeling

To ensure scientific integrity, a protocol must be self-validating. The following methodology builds the necessary negative controls directly into the workflow to isolate the variables of endogenous kinase activity and non-specific alkylation[4].

Step 1: Lysate Preparation and Kinase Reaction
  • Prepare cell lysates in a non-denaturing kinase buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1% NP-40). Critical: Omit all reducing agents (no DTT/BME) to prevent premature PNBM consumption.

  • Set up three parallel reactions to establish a baseline of trust:

    • Reaction A (Experimental): Lysate + AS-Kinase (up to 1% by total weight) + 100 µM N6-substituted ATPγS[3].

    • Reaction B (Negative Control 1 - Minus Kinase): Lysate + 100 µM N6-substituted ATPγS. (Validates the orthogonality of the ATP analog against endogenous kinases)[4].

    • Reaction C (Negative Control 2 - Minus ATPγS): Lysate + AS-Kinase. (Validates antibody specificity against endogenous PNBM-alkylated cysteines)[4].

  • Incubate all reactions at room temperature for 20–30 minutes[3].

Step 2: Quenching and Alkylation
  • Quench all reactions simultaneously by adding EDTA to a final concentration of 20 mM[3].

  • Add PNBM (prepared fresh as a 50 mM stock in DMSO) to a final concentration of 2.5 mM[3].

  • Incubate for 1 to 2 hours at room temperature on a rotator[3].

Step 3: Detection (Western Blotting)
  • Terminate the alkylation by adding standard Laemmli sample buffer (which contains DTT/BME to safely consume any excess PNBM) and boil for 5 minutes.

  • Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour. Critical: Avoid non-fat dry milk, as it contains casein (a highly phosphorylated protein) that can artificially inflate background noise[9].

  • Probe with the Rabbit monoclonal anti-thiophosphate ester antibody (1:5000 dilution) overnight at 4°C[9].

  • Wash 3x with TBST, probe with an HRP-conjugated anti-rabbit secondary, and develop via ECL[9].

Quantitative Data Presentation: Optimization Parameters

Use the table below to benchmark your assay conditions against field-validated standards.

ParameterSub-optimal Condition (High Background)Optimized Condition (Low Background)Mechanistic Rationale
ATPγS Analog Conc. > 1 mM100 - 500 µMHigh concentrations overcome steric hindrance, forcing WT kinases to utilize the analog off-target.
PNBM Alkylation > 5 mM for > 3 hours2.5 mM for 1 - 2 hoursLimits the thermodynamic drive for non-specific cysteine thioether formation[6].
Quenching Agent DTT or β -mercaptoethanol20 mM EDTAFree thiols consume PNBM; EDTA strictly stops kinase activity by chelating essential Mg²⁺ ions[3].
Primary Antibody Polyclonal Chicken IgYRabbit Monoclonal (e.g., ab92570)Rabbit mAb structurally discriminates true thiophosphate esters from cysteine thioethers[6][8].
Blocking Buffer 5% Non-fat Dry Milk5% BSA in TBSTMilk contains endogenous phosphoproteins (casein) that cause non-specific cross-reactivity.

References

  • Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry. nih.gov. 4

  • NIH Public Access - Shokat Lab. ucsf.edu. 3

  • A semisynthetic epitope for kinase substrates - PMC - NIH. nih.gov. 6

  • Design and Use of Analog‐Sensitive Protein Kinases - Shokat Lab. ucsf.edu. 2

  • Global search for direct kinase substrates using chemical approaches. nsf.gov. 1

  • Chemical genetic identification of GAK substrates reveals its role in regulating Na+/K+-ATPase. life-science-alliance.org.

  • An Analog-sensitive Version of the Protein Kinase Slt2 Allows Identification of Novel Targets of the Yeast Cell Wall Integrity Pathway. nih.gov. 5

  • Structural and mechanistic basis of ubiquitous bacterial kinase signaling identifies PorX as a noncanonical substrate in Porphyromonas gingivalis. biorxiv.org. 9

  • Negative regulation of APC/C activation by MAPK-mediated attenuation of Cdc20 Slp1 under stress. elifesciences.org. 7

  • Chlamydomonas protein kinase MAK phosphorylates FAP256/CEP104 and regulates axonemal microtubule assembly. pnas.org. 8

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Optimization

Addressing incomplete thiophosphorylation with ATPgammaS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic and procedural bottlenecks associated with incomplete thiophosphorylation when using Adeno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic and procedural bottlenecks associated with incomplete thiophosphorylation when using Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) and its bulky analogs.

The chemical genetic strategy pioneered by the Shokat laboratory relies on a two-step semisynthetic reaction: (1) the transfer of a bio-orthogonal thiophosphate tag to a substrate by an engineered analog-sensitive (AS) kinase, and (2) the chemoselective alkylation of that tag to create a detectable epitope[1]. When this self-validating system fails, the root cause typically lies in cation mismatch, endogenous competition, or alkylation quenching.

Diagnostic Workflow: Isolating the Point of Failure

Troubleshooting Start Issue: Incomplete Thiophosphorylation Check1 Is the kinase active with standard ATP? Start->Check1 Fix1 Optimize standard kinase assay conditions Check1->Fix1 No Check2 Is endogenous ATP present in lysate? Check1->Check2 Yes Fix2 Deplete ATP via Desalting or Dialysis Check2->Fix2 Yes Check3 Are divalent cations optimized for ATPγS? Check2->Check3 No Fix3 Switch from Mg2+ to Mn2+ for soft sulfur coordination Check3->Fix3 No Check4 Did PNBM alkylation step fail? Check3->Check4 Yes Fix4 Check pH (7.0-8.5) and remove excess DTT Check4->Fix4 Yes

Diagnostic logic tree for troubleshooting incomplete ATPγS thiophosphorylation workflows.

Frequently Asked Questions & Troubleshooting

Q1: My wild-type and AS-kinases show robust activity with standard ATP, but thiophosphorylation with ATPγS is extremely weak. Why? The Causality: This is a classic hard-soft acid-base (HSAB) mismatch. The γ -phosphate of natural ATP contains "hard" oxygen atoms, which perfectly coordinate with Mg 2+ , a "hard" Lewis acid. In contrast, ATPγS replaces an oxygen with a "soft" sulfur atom. Mg 2+ coordinates poorly with sulfur, leading to a drastic reduction in the catalytic efficiency ( kcat​/Km​ ) of the kinase[2]. The Solution: Substitute Mg 2+ with Mn 2+ (or use a 1:1 mixture). Mn 2+ is a softer divalent cation that coordinates much more effectively with the sulfur of ATPγS, restoring the transition-state geometry required for efficient phosphoryl transfer[3][4].

Q2: I am attempting to label substrates in whole-cell lysates, but the signal is undetectable. How do I fix this? The Causality: Cellular lysates contain millimolar concentrations of endogenous ATP. Because kinases universally possess a higher binding affinity (lower Km​ ) for natural ATP compared to bulky N6-modified ATPγS analogs[5], even trace amounts of endogenous ATP will competitively inhibit the utilization of the analog. The Solution: You must physically deplete the endogenous ATP before initiating the kinase reaction. Pass the lysate through a Sephadex G-25 desalting column or perform overnight dialysis against your kinase buffer[6].

Q3: My in vitro kinase reaction is optimized, but I get no signal on my Western blot using the 51-8 antibody. What went wrong? The Causality: The 51-8 monoclonal antibody does not recognize free thiophosphate groups; it strictly recognizes the thiophosphate ester (thioether) created only after chemoselective alkylation with p-nitrobenzyl mesylate (PNBM)[1][7][8]. If your signal is blank, the alkylation step likely failed. This usually happens because the reaction buffer contains high concentrations of reducing agents (like DTT or β -mercaptoethanol). These reagents contain highly reactive thiols that will act as competing nucleophiles, entirely consuming the PNBM before it can alkylate your thiophosphorylated substrate[9][10]. The Solution: Ensure the final concentration of DTT in your alkylation buffer is 1 mM. Furthermore, verify that the pH of your buffer is between 7.0 and 8.5, which is the optimal window where thiophosphates are highly nucleophilic but primary amines are suppressed[9].

Quantitative Data: Kinetic & Biochemical Parameters

Table 1: Comparative Parameters of ATP vs. ATPγS in Kinase Assays

ParameterNatural ATPATPγS (Wild-Type Kinase)N6-Modified ATPγS (AS-Kinase)
Preferred Divalent Cation Mg 2+ Mn 2+ or Mn 2+ /Mg 2+ mixMn 2+
Relative kcat​ 100% (Baseline)Typically 10% - 50%Typically 5% - 30%
Relative Km​ Low (High affinity)Higher (Lower affinity)Highest (Requires high conc.)
Endogenous Competition N/AHigh (Requires ATP depletion)High (Requires ATP depletion)
Downstream Detection Phospho-specific antibodiesPNBM Alkylation 51-8 AbPNBM Alkylation 51-8 Ab

Step-by-Step Methodology: Self-Validating ATPγS Labeling Protocol

To ensure a self-validating system, always run a parallel control reaction using a known substrate and standard ATP to verify baseline enzyme viability.

Phase 1: Lysate Preparation & ATP Depletion

  • Lyse cells in a compatible, amine-free buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1% NP-40) lacking ATP and EDTA.

  • Deplete endogenous ATP by passing the lysate through a pre-equilibrated Sephadex G-25 desalting column[6].

  • Validation Step: Measure protein concentration pre- and post-desalting to ensure adequate recovery.

Phase 2: The Thiophosphorylation Reaction 4. Set up the kinase reaction mixture: 1 mg/mL desalted lysate, 10-50 nM Analog-Sensitive (AS) Kinase, 10 mM MnCl 2​ (or a 1:1 MnCl 2​ :MgCl 2​ mix), and 100-250 μ M of the appropriate ATPγS analog (e.g., N6-cyclopentyl-ATPγS)[1][5]. 5. Incubate the reaction at room temperature for 30-60 minutes.

Phase 3: Quenching and Chemoselective Alkylation 6. Quench the kinase reaction by adding EDTA to a final concentration of 20 mM. This chelates the Mn 2+ /Mg 2+ and halts catalytic activity[10]. 7. Add p-nitrobenzyl mesylate (PNBM) to a final concentration of 2.5 mM from a freshly prepared 50 mM stock in DMSO[7][10]. (Note: Ensure total DTT in the lysate is <1 mM). 8. Incubate the alkylation reaction for 1-2 hours at room temperature on a rotator[8][10].

Phase 4: Detection 9. Add standard 5X Laemmli sample buffer and boil for 5 minutes[10]. 10. Resolve proteins via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. 11. Block with 5% non-fat milk in TBST for 1 hour. 12. Probe with the Thiophosphate Ester Specific Antibody (clone 51-8) at a 1:5,000 dilution overnight at 4°C, followed by an HRP-conjugated secondary antibody and ECL visualization[6][10].

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Troubleshooting

Technical Support Center: Overcoming Competitive Inhibition with ATPγS

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of using Adenosine 5'-O-(3-thiotriphosphate), or ATPγS, in your experiments. This guide is structured to address the most common challenges, particularly those arising from competitive inhibition, and provide robust solutions and protocols to ensure the success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about ATPγS to build a strong foundation for troubleshooting.

Q1: What exactly is ATPγS, and how does it differ mechanistically from ATP?

A: Adenosine 5'-O-(3-thiotriphosphate), or ATPγS, is an analog of Adenosine Triphosphate (ATP) where a non-bridging oxygen atom on the terminal (gamma) phosphate is replaced by a sulfur atom.[1] This single atomic substitution is the key to its function. The phosphorus-sulfur (P-S) bond is significantly more resistant to cleavage by the catalytic activity of most kinases and ATPases compared to the phosphorus-oxygen (P-O) bond in ATP.[1]

However, it is crucial to understand that ATPγS is not completely non-hydrolyzable. Instead, it acts as a "slow substrate."[1][2] Most kinases can transfer the terminal thiophosphate group to a substrate, but they do so at a much slower rate than the transfer of a phosphate from ATP.[1] This property is precisely what makes it invaluable: it allows for the accumulation of a stable, thiophosphorylated product that can be detected and quantified.

Q2: What is "competitive inhibition" in the context of an ATPγS kinase assay?

A: Competitive inhibition is the central challenge when using ATPγS. Both ATP and ATPγS bind to the same active site on a kinase. In any experimental system, especially in cell lysates, there is a significant concentration of endogenous ATP. Because kinases have evolved to bind ATP with high affinity, the naturally present ATP will actively compete with the ATPγS you add to the reaction.[3][4]

The outcome of your experiment is therefore dependent on the relative concentrations of ATP and ATPγS and their respective binding affinities (Kₘ) for the kinase. If the concentration of endogenous ATP is high relative to ATPγS, the kinase will preferentially bind and use ATP, leading to a weak or undetectable thiophosphorylation signal. This is why simply adding ATPγS to a system is often not enough to guarantee a robust signal.

Diagram: The Mechanism of Competitive Inhibition at the Kinase Active Site

G cluster_1 Competitive Ligands cluster_2 Reaction Outcomes Kinase Kinase ATP Binding Pocket Phosphorylation Substrate Phosphorylation (Rapid & Transient) Kinase->Phosphorylation If ATP binds Thiophosphorylation Substrate Thiophosphorylation (Slow & Stable) Kinase->Thiophosphorylation If ATPγS binds ATP ATP (High Affinity, Fast Turnover) ATP->Kinase:pocket Competes for Binding ATPgS ATPγS (Lower Affinity, Slow Turnover) ATPgS->Kinase:pocket Competes for Binding

Caption: Competitive binding of ATP and ATPγS to the kinase active site.

Q3: When should I choose ATPγS over other ATP analogs like AMP-PNP?

A: The choice of analog depends entirely on your experimental goal.

  • Use ATPγS when you want to identify and detect the substrates of a kinase. Because it allows for the slow but steady creation of a stable thiophosphorylated product, it provides a "handle" for detection (e.g., via antibodies) or enrichment.[1][5] It is the ideal tool for activity-based assays and substrate discovery.

  • Use AMP-PNP (adenylyl-imidodiphosphate) or AMP-PCP when you want to study the ATP-bound state of an enzyme without any catalytic turnover. These are considered "true" non-hydrolyzable analogs because the bridging oxygen between the beta and gamma phosphates is replaced with a nitrogen or carbon atom, respectively, which completely prevents cleavage. They are perfect for structural biology studies (e.g., X-ray crystallography) or binding assays where you need to lock the enzyme in its ATP-bound conformation.[1][6]

Analog Key Structural Difference Enzymatic Interaction Primary Application
ATPγS Sulfur replaces non-bridging γ-oxygenSlow Substrate: Allows for thiophosphate transfer.Identifying kinase substrates, non-radioactive kinase activity assays.[1][5]
AMP-PNP Nitrogen replaces bridging β-γ oxygenTrue Competitive Inhibitor: Binds but is not hydrolyzed.Structural studies (crystallography), binding assays, locking enzymes in a pre-hydrolysis state.[1][6]
AMP-PCP Carbon replaces bridging β-γ oxygenTrue Competitive Inhibitor: Binds but is not hydrolyzed.Similar to AMP-PNP, used for structural and binding studies.[1]
Section 2: Core Troubleshooting Guide

This section provides solutions to the most common problems encountered when using ATPγS.

Problem: Low or No Thiophosphorylation Signal

This is the most frequent issue and almost always traces back to the competitive nature of the assay.

  • Symptom: You perform a kinase assay with your protein of interest, substrate, and ATPγS, but the detection method (e.g., Western blot with a thiophosphate-ester specific antibody) shows a very weak signal or no signal at all.

Potential Cause A: Unfavorable ATPγS to ATP Ratio

  • Causality: The kinase is preferentially using the endogenous ATP present in your sample (if using lysate) or contaminating ATP in your purified components. The IC₅₀ value of any ATP-competitive inhibitor (which ATPγS effectively is, in this context) is directly dependent on the concentration of ATP.[4][7] At the high ATP concentrations found in cells (millimolar range), you need a much higher concentration of your competing analog to see an effect.[4]

  • Solution: Optimize the ATPγS Concentration.

    • Reduce Endogenous ATP: If using cell or tissue lysates, consider methods to deplete ATP prior to the assay, such as incubation with apyrase or buffer exchange.

    • Use High-Purity Reagents: Ensure your purified kinase and substrate preparations have minimal contaminating ATP.[7]

    • Titrate ATPγS: Systematically increase the concentration of ATPγS in your assay. A common starting point is 100 µM, but for some kinases, you may need to go as high as 1 mM, especially if competing with physiological ATP levels.

    • Determine the Apparent Kₘ: If possible, perform a kinetic analysis to determine the apparent Michaelis constant (Kₘ) for both ATP and ATPγS for your specific kinase. This will provide the most accurate data for designing your assay conditions.

Potential Cause B: Inherently Poor Kinase Kinetics with ATPγS and Mg²⁺

  • Causality: Many kinases, particularly tyrosine kinases, are simply not efficient at using ATPγS as a substrate when magnesium (Mg²⁺) is the divalent cation cofactor.[8] Mg²⁺ is the optimal cofactor for ATP, but it is less effective at coordinating the sulfur atom in ATPγS, leading to "sluggish" or even undetectable thiophosphorylation.[8]

  • Solution: The "Divalent Cation Swap."

    • This is a critical, field-proven technique. Replace or supplement Mg²⁺ with manganese (Mn²⁺). Mn²⁺ is a more "thiophilic" (sulfur-loving) cation and can dramatically "rescue" and enhance the rate of thiophosphorylation for many kinases.[8]

Workflow: Optimizing Your ATPγS Kinase Assay

G Start Start: Low/No Signal with ATPγS Check_ATP Is endogenous or contaminating ATP high? Start->Check_ATP Titrate_ATPgS Increase [ATPγS] (e.g., 100µM to 1mM) Check_ATP->Titrate_ATPgS Yes Check_Cation Are you using Mg²⁺ as the sole cofactor? Check_ATP->Check_Cation No / Unsure Titrate_ATPgS->Check_Cation Swap_Cation Perform Mn²⁺ Titration (Replace or supplement Mg²⁺) Check_Cation->Swap_Cation Yes Validate_Components Validate Kinase & Substrate Activity (Use standard ATP assay) Check_Cation->Validate_Components No (already using Mn²⁺) Swap_Cation->Validate_Components No Improvement Success Successful Thiophosphorylation Swap_Cation->Success Signal Rescued Validate_Components->Start Components Active, Return to Step 1 Failure Re-evaluate System Validate_Components->Failure Components Inactive

Caption: A workflow for troubleshooting and optimizing ATPγS assay conditions.

Section 3: Detailed Experimental Protocols

These protocols provide a self-validating framework for your experiments.

Protocol 1: In Vitro Kinase Assay with Thiophosphate-Ester Antibody Detection

This protocol is designed to determine if a kinase can thiophosphorylate a substrate in vitro.

Materials:

  • Purified Kinase of Interest (KOI)

  • Purified Substrate

  • 5X Kinase Reaction Buffer (e.g., 250 mM HEPES pH 7.4, 100 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100)

  • ATPγS (10 mM stock in H₂O, pH 7.5)

  • ATP (10 mM stock in H₂O, pH 7.5)

  • Dithiothreitol (DTT, 1 M stock)

  • p-Nitrobenzylmesylate (PNBM) for alkylation

  • SDS-PAGE loading buffer

  • Primary Antibody: Anti-thiophosphate ester antibody

  • Secondary Antibody: HRP-conjugated secondary

  • Chemiluminescence substrate

Procedure:

  • Set up Reactions: Prepare reactions in triplicate on ice. This control setup is critical for validation.

Component(-) Kinase Control(+) ATP ControlExperimental
5X Kinase Buffer4 µL4 µL4 µL
10 µg/µL Substrate1 µL1 µL1 µL
H₂O13 µL12 µL12 µL
1 µg/µL Kinase-1 µL1 µL
10 mM ATP-2 µL (1 mM)-
10 mM ATPγS2 µL (1 mM)-2 µL (1 mM)
Total Volume 20 µL 20 µL 20 µL
  • Initiate Reaction: Transfer tubes to a 30°C water bath and incubate for 60 minutes.

  • Stop Reaction & Alkylate: Add 2.5 µL of 20 mM PNBM in DMSO to each tube to alkylate the thiophosphate, making it recognizable by the antibody. Incubate at room temperature for 30 minutes.

  • Prepare for Gel: Stop the alkylation by adding 10 µL of 4X SDS-PAGE loading buffer. Boil samples at 95°C for 5 minutes.

  • Western Blot: Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with the anti-thiophosphate ester antibody according to the manufacturer's protocol.

Expected Results & Self-Validation:

  • Experimental Tube: A strong band at the molecular weight of your substrate.

  • (-) Kinase Control: No band. This confirms the signal is kinase-dependent.

  • (+) ATP Control: No band. This confirms the antibody is specific to the thiophosphate ester and does not recognize standard phosphorylation.

Protocol 2: Divalent Cation Titration (Mg²⁺ vs. Mn²⁺)

Use this protocol if you have a low signal and suspect poor kinetics.

Procedure:

  • Prepare Modified Buffers: Make two versions of your 5X Kinase Reaction Buffer: one with 100 mM MgCl₂ and one with 100 mM MnCl₂.

  • Set up Titration Series: Prepare a series of reactions where you vary the ratio of Mg²⁺ to Mn²⁺ while keeping the total divalent cation concentration constant (e.g., 20 mM in the final 1X buffer).

Reaction5X Mg²⁺ Buffer5X Mn²⁺ BufferKinase, Substrate, ATPγS, H₂OFinal [Mg²⁺]Final [Mn²⁺]
14 µL0 µLto 20 µL20 mM0 mM
23 µL1 µLto 20 µL15 mM5 mM
32 µL2 µLto 20 µL10 mM10 mM
41 µL3 µLto 20 µL5 mM15 mM
50 µL4 µLto 20 µL0 mM20 mM
  • Run Assay: Proceed with the kinase assay, alkylation, and Western blot as described in Protocol 1.

  • Analyze: Compare the signal intensity across the five conditions. You will often see a dramatic increase in signal as the concentration of Mn²⁺ increases, identifying the optimal cation conditions for your specific enzyme.[8]

References
  • Gourinath, S. et al. (2003). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Protein Science. [Link]

  • Toomre, D. & Bewers, J. (1997). Kinase Assay Based on Thiophosphorylation and Biotinylation. PubMed. [Link]

  • Carlson, S. M. & White, F. M. (2012). Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection. PMC. [Link]

  • Alex, R. et al. (2012). A Non-hydrolyzable ATP Derivative Generates a Stable Complex in a Light-inducible Two-component System. PMC. [Link]

  • Allen, J. J. et al. (2007). Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry. PMC. [Link]

  • Pate, E. & Cooke, R. (1988). Adenosine 5'-(gamma-thiotriphosphate): an ATP analog that should be used with caution in muscle contraction studies. PubMed. [Link]

  • Salive, M. C. et al. (2020). Mechanistic Studies of Bioorthogonal ATP Analogues for Assessment of Histidine Kinase Autophosphorylation. ACS Chemical Biology. [Link]

  • Roskoski, R. Jr. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Springer Link. [Link]

  • Dar, A. C. & Shokat, K. M. (2009). Non-ATP competitive protein kinase inhibitors as anti-tumor therapeutics. PubMed. [Link]

  • BIOLOG Life Science Institute. Technical Information about ATP-γ-S. [Link]

  • Svitkin, Y. V. et al. (2003). Adenosine 5'-O-(3-thio)triphosphate (ATPgammaS) is a substrate for the nucleotide hydrolysis and RNA unwinding activities of eukaryotic translation initiation factor eIF4A. PubMed. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Lowery, R. G. et al. (2007). Characterization and Optimization of a Red-Shifted Fluorescence Polarization ADP Detection Assay. PMC. [Link]

  • Harrison, S. et al. (2008). Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies. PubMed. [Link]

  • BIOLOG Life Science Institute. (2024). Technical Information about ATP-γ-S. [Link]

  • Tominaga, M. et al. (2004). Adenosine 5'-(gamma-thio) triphosphate (ATPgammaS) stimulates both P2Y receptors linked to inositol phosphates production and cAMP accumulation in bovine adrenocortical fasciculata cells. PubMed. [Link]

  • Svitkin, Y. V. et al. (2003). Adenosine 5'-O-(3-thio)triphosphate (ATPgammaS) is a substrate for the nucleotide hydrolysis and RNA unwinding activities of eukaryotic translation initiation factor eIF4A. ResearchGate. [Link]

  • Yao, N. Y. et al. (2022). CMG helicase can use ATPγS to unwind DNA: Implications for the rate-limiting step in the reaction mechanism. PNAS. [Link]

  • Šterbenc, A. et al. (2022). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC. [Link]

  • Gnanasekaran, A. et al. (2005). Differences in the neurotoxicity profile induced by ATP and ATPgammaS in cultured cerebellar granule neurons. PubMed. [Link]

  • Young, P. R. et al. (1998). Kinetic mechanism and ATP-binding site reactivity of p38gamma MAP kinase. PubMed. [Link]

  • Park, J. Y. et al. (2012). Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase. PMC. [Link]

  • Kaelin, W. G. Jr. (2017). Common pitfalls in preclinical cancer target validation. PubMed. [Link]

  • Hoyer, P. B. et al. (1983). Use of photoaffinity nucleotide analogs to determine the mechanism of ATP regulation of a membrane-bound, cAMP-activated protein kinase. PubMed. [Link]

  • Zhang, J. et al. (2009). Non-ATP Competitive Protein Kinase Inhibitors. ResearchGate. [Link]

  • Tsigelny, I. F. et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PMC. [Link]

  • Kloda, A. et al. (2004). Adenosine triphosphate acts as both a competitive antagonist and a positive allosteric modulator at recombinant N-methyl-D-aspartate receptors. PubMed. [Link]

  • Sullivan, J. E. et al. (2012). Conformation-Selective ATP-Competitive Inhibitors Control Regulatory Interactions and Noncatalytic Functions of Mitogen-Activated Protein Kinases. PMC. [Link]

  • Baines, K. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. [Link]

  • Patsnap Synapse. (2024). What are ATPase inhibitors and how do they work?. [Link]

  • Sauer, H. et al. (2004). Feed Forward Cycle of Hypotonic Stress-induced ATP Release, Purinergic Receptor Activation, and Growth Stimulation of Prostate Cancer Cells. ResearchGate. [Link]

  • Robbins, D. J. et al. (1993). Gamma-phosphate-linked ATP-sepharose for the affinity purification of protein kinases. Rapid purification to homogeneity of skeletal muscle mitogen-activated protein kinase kinase. PubMed. [Link]

  • Schneider, M. et al. (2016). A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

ATPγS Tetralithium Salt vs. Sodium Salt: A Comprehensive Stability and Application Guide

Introduction Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) is a slowly hydrolyzable ATP analog widely utilized in purinergic receptor pharmacology, structural biology, and kinase-substrate mapping[1]. By replacing a non-br...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) is a slowly hydrolyzable ATP analog widely utilized in purinergic receptor pharmacology, structural biology, and kinase-substrate mapping[1]. By replacing a non-bridging oxygen on the γ-phosphate with a sulfur atom, the molecule becomes highly resistant to rapid enzymatic cleavage and spontaneous hydrolysis. However, the choice of counter-ion—specifically tetralithium versus sodium—profoundly impacts the thermodynamic stability, solubility, and operational shelf-life of the reagent.

Mechanistic Stability Comparison: Causality of Counter-Ion Selection

The stability of ATPγS is fundamentally dictated by the electrostatic interactions between the polyanionic thiophosphate backbone and its coordinating cations.

  • Sodium Salt (Weak Coordination): Sodium ions possess a relatively large ionic radius and lower charge density. They provide insufficient steric and electronic shielding to the vulnerable phosphoanhydride and thiophosphate bonds. Consequently, the sodium salt is highly susceptible to nucleophilic attack by water. It requires strict storage at -80°C and rapidly decomposes at ambient temperatures or if the solution pH drops below 7.0[2].

  • Tetralithium Salt (Strong Coordination): Lithium ions have a much smaller ionic radius and higher charge density, allowing them to form tight ion pairs with the phosphate/thiophosphate backbone. This tight coordination sterically and electronically shields the bonds from hydrolysis. As a result, the tetralithium salt exhibits superior aqueous stability, maintains higher solubility (up to 50 mM in water), and is significantly more resilient during experimental handling[3],[4].

SaltStability ATP ATPγS Polyanion Li Tetralithium Salt (High Charge Density) ATP->Li Na Sodium Salt (Low Charge Density) ATP->Na Stable Tight Ion Pairing Steric Shielding Resists Hydrolysis Li->Stable Degrade Weak Shielding Rapid Decomposition (Requires pH > 7) Na->Degrade

Logical relationship between counter-ion coordination and ATPγS aqueous stability.

Quantitative Data Presentation

The following table summarizes the physicochemical and operational differences between the two salt forms to guide reagent selection:

PropertyATPγS Tetralithium SaltATPγS Sodium Salt
Molecular Weight 546.98 g/mol [3]~523.3 g/mol (free acid basis)[2]
Aqueous Solubility High (≥ 2.5 mg/mL to 50 mM)[4]Moderate (Typically supplied at 10 mM)[2]
Hydrolysis Resistance High (Stabilized by Li+ coordination)Low (Prone to spontaneous decomposition)[2]
pH Sensitivity Tolerant to standard physiological buffersHighly sensitive (Rapid degradation at pH < 7)[2]
Storage Requirement -20°C (Powder), prepare fresh solutions[3]-80°C strictly required for aqueous solutions[2]
Freeze-Thaw Tolerance Moderate (Aliquoting recommended)Very Low (Strictly avoid repeated cycles)[2]

Experimental Methodology: Kinase-Substrate Mapping

ATPγS is a cornerstone reagent in the chemical genetic approach developed by the Shokat laboratory for identifying direct kinase substrates[5]. In this assay, an analog-sensitive (AS) kinase utilizes an N6 -substituted ATPγS analog to specifically thiophosphorylate its targets in a complex cell lysate.

Self-Validating Protocol: Covalent Capture of Thiophosphopeptides

To ensure trustworthiness and eliminate false positives, this protocol incorporates a wild-type kinase control to validate that thiophosphorylation is exclusively mediated by the engineered AS-kinase.

Step 1: Cell Lysate Preparation

  • Lyse cells in a modified HEPES buffer (20 mM HEPES pH 7.5, 137 mM NaCl, 0.5 mM EGTA, 25 mM MgCl2, 0.2% Triton X-100) supplemented with broad-spectrum phosphatase inhibitors[5].

  • Causality Note: Endogenous ATP must be depleted or diluted to prevent competitive inhibition with the ATPγS analog at the kinase active site.

Step 2: In Vitro Kinase Reaction

  • Divide the lysate into two parallel reactions: Reaction A (Experimental) receives the purified AS-Kinase. Reaction B (Validation Control) receives the Wild-Type (WT) Kinase.

  • Add the N6 -modified ATPγS (tetralithium salt preferred for stability during the incubation) to a final concentration of 100-500 µM[5].

  • Incubate at room temperature for 30 minutes.

  • Self-Validation Check: If Reaction B yields thiophosphorylated proteins downstream, the analog is either contaminated or the WT kinase possesses an unusually large ATP-binding pocket, invalidating the specificity of the assay. True targets will only appear in Reaction A.

Step 3: Alkylation and Covalent Capture

  • Terminate the reaction by adding EDTA (to chelate Mg2+ ) and denature proteins using urea.

  • Add p-nitrobenzyl mesylate (PNBM) to alkylate the thiophosphate groups, generating a bio-orthogonal thiophosphate ester[5].

  • Causality Note: Alkylation is strictly required because native thiophosphates are poorly recognized by standard mass spectrometry workflows and antibodies. The bulky ester provides a highly specific epitope for affinity purification.

Step 4: Affinity Purification and LC-MS/MS

  • Digest the alkylated proteome with trypsin.

  • Capture the tagged peptides using an anti-thiophosphate ester antibody immobilized on resin, or via solid-phase capture using iodoacetyl resin[5].

  • Elute via oxone-mediated hydrolysis and analyze by LC-MS/MS to identify the direct substrates.

KinaseWorkflow N1 Cell Lysate Preparation (Endogenous ATP Depleted) N2 Parallel Kinase Reactions AS-Kinase vs. WT-Kinase (Control) N1->N2 N3 Specific Thiophosphorylation (Using N6-Modified ATPγS) N2->N3 N4 Alkylation with PNBM (Forms Bio-orthogonal Thioester) N3->N4 N5 Affinity Capture & LC-MS/MS (Identifies Direct Substrates) N4->N5

Workflow for kinase substrate identification using analog-sensitive kinases and ATPγS.

Conclusion

For rigorous biochemical assays, the ATPγS tetralithium salt is objectively superior to the sodium salt. The tight coordination of lithium ions mitigates the rapid spontaneous hydrolysis that plagues sodium-based nucleotide salts. While both forms require careful handling and fresh preparation for optimal enzymatic efficiency, the tetralithium salt provides a wider operational window, greater solubility, and higher resilience against pH fluctuations, making it the preferred choice for complex workflows like kinase-substrate mapping and in vivo purinergic receptor targeting.

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Comparative

Comparing ATPgammaS and AMP-PNP for myosin ATPase inhibition

Title: Comparing ATPγS and AMP-PNP for Myosin ATPase Inhibition: A Structural and Functional Guide Introduction Myosin motors are highly dynamic mechanochemical enzymes that couple ATP hydrolysis to actin filament slidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparing ATPγS and AMP-PNP for Myosin ATPase Inhibition: A Structural and Functional Guide

Introduction Myosin motors are highly dynamic mechanochemical enzymes that couple ATP hydrolysis to actin filament sliding. Capturing the transient intermediate states of the myosin cross-bridge cycle is critical for structural biology, kinetic modeling, and the development of allosteric modulators[1]. To achieve this, researchers rely on ATP analogs that stall the ATPase cycle. Two of the most prominent analogs are ATPγS (Adenosine 5'-O-(3-thiotriphosphate)) and AMP-PNP (Adenylyl-imidodiphosphate). While both are used to inhibit ATP hydrolysis, they trap myosin in fundamentally different structural and functional states. This guide provides an objective, data-backed comparison of ATPγS and AMP-PNP, detailing their mechanisms of action, structural impacts, and optimized experimental protocols.

Mechanochemical Context: The Myosin Cross-Bridge Cycle

In the absence of ATP, myosin binds tightly to actin in the "rigor" state. ATP binding to the myosin motor domain induces a conformational change that opens the actin-binding cleft, dissociating the actomyosin complex into a "weak binding" state[2]. The motor then hydrolyzes ATP to ADP and Pi, priming the lever arm for the power stroke.

  • ATPγS acts as a slowly hydrolyzable analog. It successfully induces the conformational changes required for actin dissociation, trapping myosin in a pre-hydrolysis, weak-binding state[3].

  • AMP-PNP , a non-hydrolyzable analog, binds the active site but fails to induce the full structural rearrangement necessary to release actin. Consequently, it traps myosin in a strongly bound, rigor-like state[3].

MyosinCycle AM Actomyosin (AM) Rigor State AM_AMPPNP AM·AMP-PNP Strong Binding Trapped AM->AM_AMPPNP AMP-PNP Binding (Fails to Dissociate Actin) M_ATPgS M·ATPγS Weak Binding Trapped AM->M_ATPgS ATPγS Binding (Induces Actin Dissociation) M_ADPPi M·ADP·Pi Hydrolyzed State M_ATPgS->M_ADPPi Slow Hydrolysis (Over time)

Myosin cross-bridge cycle trapping by ATPγS and AMP-PNP.

Structural & Chemical Divergence: Causality of Binding Differences

The divergent physiological effects of ATPγS and AMP-PNP are rooted in their distinct chemical structures and how they interact with the myosin nucleotide-binding pocket.

  • AMP-PNP (Bridging Nitrogen): AMP-PNP replaces the oxygen bridge between the β and γ phosphates with a nitrogen atom (NH). Crystallographic studies of Dictyostelium discoideum myosin II reveal that this bridging nitrogen forces the side chain of Asn233 to rotate[3]. This rotation disrupts the hydrogen-bonding network in the nucleotide pocket and alters the coordinating water structure. As a result, AMP-PNP has a significantly lower affinity for myosin than ATP, and it fails to shift the equilibrium away from the actin-bound state[3].

  • ATPγS (Terminal Sulfur): ATPγS replaces one of the terminal γ -phosphate oxygens with a sulfur atom. The thiophosphate group is readily accommodated in the active site, maintaining a conformation nearly identical to the true pre-hydrolysis state[3]. Because it does not disrupt the critical hydrogen bonds, ATPγS binds with high affinity and successfully triggers the lever arm recovery stroke and actin dissociation[4]. However, it is slowly hydrolyzed by myosin, meaning it is not a true dead-end inhibitor[3][4].

Data Presentation: Comparative Properties

PropertyATPγSAMP-PNP
Chemical Modification Sulfur substitution on γ -phosphateNH bridge between β and γ phosphates
Hydrolysis Status Slowly hydrolyzableNon-hydrolyzable
Actin Binding State Weak binding (dissociated)Strong binding (associated)
Structural Analog Pre-hydrolysis state (M·ATP)Rigor-like / ADP-bound state
Myosin Affinity ( Kd​ ) High (Similar to ATP)Low (Requires higher working concentrations)
Primary Use Case Trapping the pre-power stroke conformationTrapping strongly bound actomyosin complexes

Experimental Protocols

To ensure scientific integrity and self-validation, the following protocols leverage the distinct properties of these analogs for structural and functional assays.

Protocol 1: Actin-Myosin Co-sedimentation Assay (Functional Binding)

This assay validates the functional state (weak vs. strong binding) of myosin in the presence of the analogs. Rationale: Strongly bound actomyosin complexes will co-sediment into the pellet during ultracentrifugation, while weakly bound myosin will remain in the supernatant.

  • Preparation: Prepare 5 µM Myosin Subfragment-1 (S1) and 10 µM F-actin in Assay Buffer (20 mM imidazole, pH 7.0, 50 mM KCl, 2 mM MgCl 2​ , 1 mM DTT).

  • Analog Addition: Divide the mixture into three cohorts. Add 2 mM ATPγS to Cohort A, 5 mM AMP-PNP to Cohort B, and no nucleotide to Cohort C (Rigor control). Note: A higher concentration of AMP-PNP is required due to its lower affinity[3].

  • Incubation: Incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Ultracentrifugation: Centrifuge the samples at 100,000 × g for 30 minutes at 4°C.

  • Separation & Analysis: Carefully separate the supernatant from the pellet. Resuspend the pellet in an equal volume of Assay Buffer. Run both fractions on an SDS-PAGE gel.

  • Validation: Densitometry should reveal Myosin S1 predominantly in the supernatant for Cohort A (ATPγS), and predominantly in the pellet for Cohorts B (AMP-PNP) and C (Control).

Workflow Incubate 1. Incubate Myosin S1 + F-Actin + Analog (ATPγS or AMP-PNP) Centrifuge 2. Ultracentrifugation (100,000 x g, 30 min) Incubate->Centrifuge Separate 3. Separate Supernatant (Weak Binding) & Pellet (Strong Binding) Centrifuge->Separate Analyze 4. SDS-PAGE & Densitometry Analysis Separate->Analyze

Step-by-step workflow for the Actin-Myosin Co-sedimentation Assay.

Protocol 2: Trapping Myosin Motor Domain for Crystallography

Rationale: Cocrystallization requires a homogenous population of trapped states.

  • Protein Purification: Purify the truncated myosin head (e.g., S1dC) to a concentration of 10-15 mg/mL.

  • Complex Formation:

    • For the ATPγS complex : Add 2 mM MgATPγS. Because ATPγS is slowly hydrolyzed, crystallization must be set up rapidly (within hours), and the temperature should be kept strictly at 4°C to minimize hydrolysis[3][4].

    • For the AMP-PNP complex : Add 5 mM MgAMP-PNP. The higher concentration compensates for the disrupted hydrogen bonding at Asn233[3].

  • Crystallization Setup: Use hanging-drop vapor diffusion against a reservoir containing the appropriate precipitant (e.g., PEG 8000).

  • Validation: X-ray diffraction will confirm the electron density of the thiophosphate group (ATPγS) or the bridging nitrogen (AMP-PNP), validating the structural state[3].

Data Interpretation & Troubleshooting

  • The ATPγS Hydrolysis Artifact: A critical pitfall when using ATPγS is its slow hydrolysis. If experiments (especially at high myosin concentrations) are prolonged, significant amounts of ADP can form[4]. This creates a heterogeneous mixture of weak (M·ATPγS) and strong (M·ADP) binding states, leading to skewed kinetic data. Always use freshly prepared ATPγS and limit incubation times.

  • Ca 2+ Sensitivity with ATPγS: Studies have shown that the binding of ATPγS to regulated actomyosin (containing troponin-tropomyosin) can exhibit artifactual Ca 2+ -sensitivity if the proteins are not fully saturated with the nucleotide[4]. Ensure saturating concentrations (>1 mM) are used.

  • AMP-PNP Affinity Constraints: Because AMP-PNP has a lower affinity for myosin, researchers often mistake a lack of inhibition for a lack of efficacy. If AMP-PNP fails to inhibit ATPase activity or dissociate actin, it is likely that the working concentration is too low relative to the Kd​ .

Conclusion

The choice between ATPγS and AMP-PNP dictates the specific mechanochemical state in which myosin is trapped. ATPγS is the superior choice for studying the pre-hydrolysis, weak-binding conformation, provided its slow hydrolysis is mitigated. Conversely, AMP-PNP is ideal for investigating the strongly bound state without the risk of spontaneous hydrolysis, though its lower affinity necessitates higher experimental concentrations.

References

  • Fisher, A. J., et al. "X-ray Structures of the MgADP, MgATPγS, and MgAMPPNP Complexes of the Dictyostelium discoideum Myosin Motor Domain." Biochemistry (ACS Publications), 1997. URL: [Link]3]

  • Dantzig, J. A., et al. "Adenosine 5'-(gamma-thiotriphosphate): an ATP analog that should be used with caution in muscle contraction studies." PubMed, 1998. URL: [Link]4]

  • Reactome Database. "Myosin Binds ATP." Reactome. URL: [Link]2]

  • Bowman, G. R., et al. "Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains." eLife, 2023. URL: [Link]1]

Sources

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